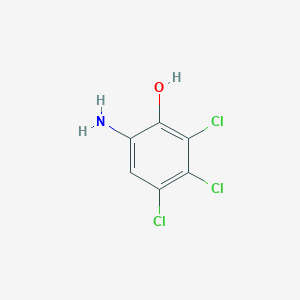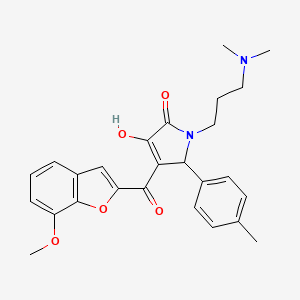![molecular formula C16H17FN2O4 B2889419 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate CAS No. 871921-49-2](/img/structure/B2889419.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate, also known as CMFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMFM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, inhibition of acetylcholinesterase activity, and anti-inflammatory activity. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in lab experiments is that it is relatively easy to synthesize and purify. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit a high degree of selectivity for specific enzymes and receptors, which may make it a promising candidate for drug development. However, one limitation of using [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate. One potential area of research is the development of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate derivatives that exhibit improved selectivity and potency for specific enzymes and receptors. In addition, further studies are needed to elucidate the mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate and to optimize its use in drug development. Finally, studies are needed to evaluate the safety and efficacy of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in animal models and in clinical trials.
Métodos De Síntesis
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate involves the reaction of 3-fluoro-4-methoxybenzoic acid with cyanocyclopentylcarbamic acid tert-butyl ester, followed by the addition of thionyl chloride and subsequent reaction with methylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been extensively studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate exhibits anti-tumor activity by inducing apoptosis in cancer cells. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-13-5-4-11(8-12(13)17)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXOOQVZDKKTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)
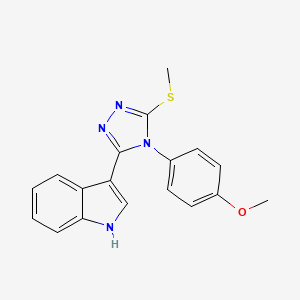

![(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2889341.png)
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)
![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889345.png)
![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)
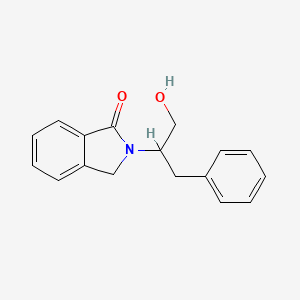
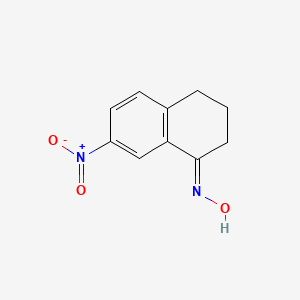
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)
